2-oxo-1-phenyl-3H-indole-5-sulfonic Acid
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Overview
Description
2-oxo-1-phenyl-3H-indole-5-sulfonic acid is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a phenyl group, an oxo group, and a sulfonic acid group attached to the indole core. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1-phenyl-3H-indole-5-sulfonic acid typically involves multistep reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . The sulfonation of the indole ring can be achieved using sulfonating agents such as sulfuric acid or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-oxo-1-phenyl-3H-indole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, hydroxyl derivatives, and various substituted indoles. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-oxo-1-phenyl-3H-indole-5-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-oxo-1-phenyl-3H-indole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its sulfonic acid group can interact with amino acid residues in proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-phenylindole-5-sulfonic acid
- Indole-3-acetic acid
- Indole-2-carboxylic acid
Uniqueness
2-oxo-1-phenyl-3H-indole-5-sulfonic acid is unique due to the presence of the oxo group, which imparts distinct chemical reactivity compared to other indole derivatives. This makes it a valuable compound for specific applications where such reactivity is desired .
Properties
CAS No. |
112405-28-4 |
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Molecular Formula |
C14H11NO4S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
2-oxo-1-phenyl-3H-indole-5-sulfonic acid |
InChI |
InChI=1S/C14H11NO4S/c16-14-9-10-8-12(20(17,18)19)6-7-13(10)15(14)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18,19) |
InChI Key |
ORBANUOCCBGXJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)O)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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